N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel compounds with potential antibacterial properties is a significant area of research in medicinal chemistry. In the first study, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized. The process involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. The compounds were then characterized using elemental analyses and various spectroscopic techniques, indicating a successful synthesis of the desired heterocycles .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with bacterial targets. Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the structure of novel compounds. Although the specific details of the molecular structure analysis are not provided in the abstract, the use of these techniques suggests that the researchers were able to confirm the structures of the synthesized derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds are key to understanding the formation of the novel antibacterial agents. The sequence of reactions suggests a stepwise construction of the molecule, with each step introducing a new functional group or molecular fragment to the growing structure. The reactions likely involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as antibacterial agents. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The abstract does not provide specific details on these properties, but they would typically be determined after the synthesis and structural characterization are complete .
Antibacterial Activity
The synthesized compounds were tested for in-vitro antibacterial activity against two Gram-positive and two Gram-negative bacteria. The results indicated that the compounds possess a broad spectrum of antibacterial activity, which is promising for the development of new antibacterial agents. The specific details of the antibacterial assays, such as the minimum inhibitory concentration (MIC) values, would provide further insight into the potency of the compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3S2/c26-21-10-7-18(13-22(21)27)23-15-34-25(28-23)29-24(31)17-5-8-20(9-6-17)35(32,33)30-12-11-16-3-1-2-4-19(16)14-30/h1-10,13,15H,11-12,14H2,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXPIPHMGRZOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.